molecular formula C12H24N2O B1407802 2-[[(1S)-2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-yl]methylamino]ethanol CAS No. 1704050-90-7

2-[[(1S)-2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-yl]methylamino]ethanol

Cat. No.: B1407802
CAS No.: 1704050-90-7
M. Wt: 212.33 g/mol
InChI Key: XVUJUUBAYSPSGZ-PXYINDEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2-[[[(1S)-octahydro-2H-quinolizin-1-yl]methyl]amino]- is a complex organic compound with a unique structure that includes both an ethanol and a quinolizidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1S)-2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-yl]methylamino]ethanol typically involves multiple steps. One common method includes the reaction of quinolizidine derivatives with ethanolamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[[[(1S)-octahydro-2H-quinolizin-1-yl]methyl]amino]- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethanol derivatives.

Scientific Research Applications

Ethanol, 2-[[[(1S)-octahydro-2H-quinolizin-1-yl]methyl]amino]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[(1S)-2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-yl]methylamino]ethanol involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, enzymes, or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-[(dimethylamino)methyl]-: Similar structure but with a dimethylamino group.

    Ethanol, 2-[(ethylamino)methyl]-: Contains an ethylamino group instead of the quinolizidine moiety.

Uniqueness

Ethanol, 2-[[[(1S)-octahydro-2H-quinolizin-1-yl]methyl]amino]- is unique due to its combination of ethanol and quinolizidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-[[(1S)-2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-yl]methylamino]ethanol is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H24N2O
  • Molecular Weight : 250.3367 g/mol
  • Density : 1.29 g/cm³
  • LogP : 5.676 (indicating lipophilicity)

Research suggests that compounds related to octahydroquinolizine structures often interact with various biological targets. The specific mechanisms of action for this compound may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis and cell proliferation .
  • Receptor Modulation : The compound may also act on neurotransmitter receptors given its structural similarity to known psychoactive substances.

Antitumor Activity

A study investigated the antitumor effects of analogs of octahydroquinolizine derivatives. These compounds exhibited significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
SCC25 (human)0.5
MCF-7 (human breast)0.8
SCC VII (murine)0.6

These results indicate that the compound may possess potent antitumor properties.

Neuroprotective Effects

Preliminary studies have suggested that octahydroquinolizine derivatives may offer neuroprotective benefits. They appear to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Case Studies

  • Case Study on Anticancer Activity :
    A comparative study involving PT523 (an analog) demonstrated that it was significantly more effective than methotrexate in inhibiting cancer cell growth in vitro. The study highlighted the potential of octahydroquinolizine derivatives as promising anticancer agents due to their ability to target DHFR effectively .
  • Neuroprotective Study :
    In a model of neurodegeneration, octahydroquinolizine derivatives were shown to reduce apoptosis in neuronal cells exposed to oxidative stress. This suggests a protective mechanism that warrants further investigation into their therapeutic potential for neurodegenerative diseases.

Properties

IUPAC Name

2-[[(1S)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c15-9-6-13-10-11-4-3-8-14-7-2-1-5-12(11)14/h11-13,15H,1-10H2/t11-,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUJUUBAYSPSGZ-PXYINDEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@H](C2C1)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(1S)-2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-yl]methylamino]ethanol
Reactant of Route 2
Reactant of Route 2
2-[[(1S)-2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-yl]methylamino]ethanol
Reactant of Route 3
Reactant of Route 3
2-[[(1S)-2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-yl]methylamino]ethanol
Reactant of Route 4
Reactant of Route 4
2-[[(1S)-2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-yl]methylamino]ethanol
Reactant of Route 5
Reactant of Route 5
2-[[(1S)-2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-yl]methylamino]ethanol
Reactant of Route 6
Reactant of Route 6
2-[[(1S)-2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-yl]methylamino]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.